molecular formula C5H3IN2O2 B1613756 4-Iodo-3-nitropyridine CAS No. 1003711-92-9

4-Iodo-3-nitropyridine

Cat. No.: B1613756
CAS No.: 1003711-92-9
M. Wt: 249.99 g/mol
InChI Key: WAINQAYZPSBKTE-UHFFFAOYSA-N
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Description

Historical Context and Evolution of Nitropyridine Research

The study of nitropyridines dates back to the early 20th century, with initial research focusing on their synthesis and basic reactivity. researchgate.net However, the direct nitration of pyridine (B92270) often results in low yields, which historically limited their accessibility and application. researchgate.net The development of more efficient synthetic methods in the latter half of the 20th century, including the use of dinitrogen pentoxide, marked a significant advancement in the field. researchgate.netresearchgate.net This paved the way for more systematic investigations into their chemical properties and potential applications. Over the past few decades, research has increasingly focused on polysubstituted pyridines, with a growing interest in their use as building blocks for pharmaceuticals and agrochemicals. core.ac.uknih.gov

Importance of Halogenated Nitropyridines in Organic Synthesis and Medicinal Chemistry

The introduction of a halogen atom to the nitropyridine scaffold further enhances its synthetic utility. numberanalytics.comnumberanalytics.com Halogenated nitropyridines are particularly valuable as they serve as versatile intermediates for creating more complex molecules through various coupling and substitution reactions. smolecule.com The halogen atom acts as a leaving group, allowing for the introduction of a wide range of functional groups. ambeed.com This has made them indispensable in medicinal chemistry for the development of new therapeutic agents, including antimicrobial, anti-inflammatory, and anticancer drugs. ontosight.aismolecule.com The specific positioning of the halogen and nitro groups on the pyridine ring allows for precise control over the molecule's reactivity and biological activity. smolecule.com

Scope and Research Focus on 4-Iodo-3-nitropyridine within Pyridine Heterocycle Chemistry

Within the broader class of halogenated nitropyridines, this compound has garnered specific research interest. The presence of the iodine atom at the 4-position and the nitro group at the 3-position creates a unique electronic environment that directs its reactivity. Research has demonstrated its utility in nucleophilic aromatic substitution reactions. For instance, in reactions with tetrabutylammonium (B224687) fluoride (B91410) (TBAF), this compound preferentially undergoes substitution at the 4-position, replacing the nitro group to form 3-iodo-4-fluoropyridine, rather than the expected displacement of the iodine atom. nih.govgoogle.com This regioselectivity highlights the activating effect of the nitro group on the para-position.

The compound serves as a key precursor for synthesizing various substituted pyridines. For example, it can be used to synthesize meta-substituted [18F]3-fluoro-4-aminopyridine, a potentially valuable radiotracer for positron emission tomography (PET), through a multi-step process involving fluorination and subsequent reduction of the nitro group. nih.govgoogle.com

Below is a data table summarizing key properties of this compound and related compounds.

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Key Research Applications
This compound 1003711-92-9C5H3IN2O2249.99Intermediate in organic synthesis, precursor for substituted pyridines. bldpharm.comepa.govepa.gov
3-Iodo-4-fluoropyridineNot AvailableC5H3FIN222.98Product of fluorination of this compound. google.comrsc.org
3-Iodo-4-aminopyridineNot AvailableC5H5IN2220.01Derivative for further functionalization. rsc.orgsigmaaldrich.com
2-Iodo-3-nitropyridine (B1600184)54231-34-4C5H3IN2O2249.99Intermediate in organic synthesis, particularly for pharmaceuticals and agrochemicals. chemimpex.compsu.edunih.goviucr.org
2-Chloro-5-iodo-3-nitropyridineNot AvailableC5H2ClIN2O2284.44Research chemical for synthesis. georganics.sk
3-Bromo-2-iodo-5-nitropyridine1597260-56-4C5H2BrIN2ONot AvailableBuilding block in organic synthesis. chemscene.com
2-Chloro-4-iodo-3-nitropyridine1044764-45-5C5H2ClIN2O2284.44Building block for heterocyclic compounds. bldpharm.com

Detailed research findings indicate that the reactivity of this compound is highly dependent on the reaction conditions and the nature of the nucleophile. The interplay between the electron-withdrawing nitro group and the halogen substituent makes it a fascinating subject for studies in physical organic chemistry and a valuable tool for synthetic chemists.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-iodo-3-nitropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3IN2O2/c6-4-1-2-7-3-5(4)8(9)10/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAINQAYZPSBKTE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC(=C1I)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3IN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40634080
Record name 4-Iodo-3-nitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40634080
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1003711-92-9
Record name 4-Iodo-3-nitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40634080
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 4 Iodo 3 Nitropyridine and Its Analogues

Direct Nitration Approaches for Pyridine (B92270) Systems

Direct nitration of the pyridine ring is a fundamental method for introducing the nitro group, a crucial substituent for subsequent transformations. However, the electron-deficient nature of the pyridine ring, especially when protonated under acidic conditions, makes electrophilic substitution challenging. researchgate.net

Nitration with Dinitrogen Pentoxide (N2O5) and Sulfite (B76179) Systems

A significant advancement in the nitration of pyridines involves the use of dinitrogen pentoxide (N2O5). researchgate.netpsu.edu This method circumvents the low reactivity of pyridine towards traditional nitrating agents. The reaction proceeds by the formation of an N-nitropyridinium nitrate (B79036) intermediate when pyridine is treated with N2O5 in an organic solvent. psu.eduntnu.no This intermediate is then reacted with aqueous solutions of sulfur dioxide or sodium bisulfite. researchgate.netntnu.no

The mechanism is not a direct electrophilic aromatic substitution. Instead, it involves the migration of the nitro group from the nitrogen atom to the C-3 position of the pyridine ring. researchgate.netpsu.edu This migration is proposed to occur via a Current time information in Bangalore, IN.thieme-connect.com sigmatropic shift. researchgate.netpsu.edu The reaction of the N-nitropyridinium intermediate with sulfite leads to the formation of transient dihydropyridine (B1217469) sulfonic acid species, which then rearrange to yield 3-nitropyridine (B142982). psu.eduntnu.noepa.gov This method has been shown to be effective for pyridine and various substituted pyridines, providing good yields of the 3-nitro derivatives. researchgate.netntnu.no

A modified procedure involves reacting the pyridine compound with dinitrogen pentoxide in dichloromethane (B109758) or nitromethane, followed by treatment with a solution of bisulfite in a methanol/water mixture. ntnu.no

Table 1: Key Intermediates in the Nitration of Pyridine with N2O5/Sulfite

IntermediateStructureRole in the Reaction
N-nitropyridinium nitrate[C5H5N-NO2]+[NO3]-Initially formed species from the reaction of pyridine with N2O5.
N-nitro-1,4-dihydropyridine-4-sulfonic acidC5H6N(NO2)SO3HTransient species formed upon reaction with sulfite. psu.eduepa.gov
N-nitro-1,2-dihydropyridine-2-sulfonic acidC5H6N(NO2)SO3HTransient species formed upon reaction with sulfite. psu.eduepa.gov
1,2,3,6-tetrahydro-3-nitropyridine-2,6-disulfonic acidC5H7N(NO2)(SO3H)2A further intermediate that leads to the final product. psu.eduepa.gov

Nitration with Nitric Acid/Sulfuric Acid Mixtures

The classic method for nitration, employing a mixture of nitric acid (HNO3) and sulfuric acid (H2SO4), is generally inefficient for pyridine, resulting in very low yields of nitropyridines. researchgate.net This is due to the protonation of the pyridine nitrogen, which forms the strongly deactivated pyridinium (B92312) cation. researchgate.net The nitration of pyridine is significantly slower than that of benzene. researchgate.net

However, this method can be successfully applied to pyridine derivatives that are activated by electron-donating groups or under specific conditions. For instance, pyridine-2,6-diamines can be nitrated with a mixture of nitric acid and sulfuric acid, and the yield can be significantly improved by using oleum (B3057394) or an otherwise anhydrous medium to trap the water released during the reaction. google.com Similarly, pyridine-N-oxide can be nitrated to 4-nitropyridine-N-oxide using a mixture of fuming nitric acid and concentrated sulfuric acid. oc-praktikum.de The reaction of 2-diethylamino-5-methyl pyridine with an H2SO4/HNO3 mixture has also been reported to yield the corresponding 4-nitro derivative. nanobioletters.com

The nitration of pyridine itself with a nitric acid/sulfuric acid mixture primarily yields 3-nitropyridine, as the nitronium ion selectively attacks the 3-position. brainly.com

Regioselectivity in Nitration Reactions of Substituted Pyridines

The position of the nitro group introduction in substituted pyridines is highly dependent on the nature and position of the existing substituent.

Electron-donating groups such as amino and hydroxy groups facilitate the nitration reaction. ntnu.no For example, the nitration of pyridine-2,6-diamines occurs at the 3- and 5-positions. google.com

Electron-withdrawing groups like acetyl, carbaldehyde, phenyl, carboxylic acid/esters, and cyano groups deactivate the pyridine ring, making nitration even more difficult than for unsubstituted pyridine. ntnu.no

The N-oxide functionality directs nitration to the 4-position. The nitration of pyridine-N-oxide with a mixture of fuming nitric acid and concentrated sulfuric acid gives 4-nitropyridine-N-oxide. oc-praktikum.deresearchgate.net

A novel dearomatization-rearomatization strategy has been developed for the highly regioselective meta-nitration of pyridines, independent of their electronic properties and substitution patterns. acs.org This method has been successfully applied to various pharmaceutically relevant pyridines. acs.org

Conversion Strategies from Precursor Compounds

An alternative to direct nitration is the synthesis of 4-iodo-3-nitropyridine from precursor compounds that already contain either the iodo or the nitro group, or a group that can be readily converted to them.

Introduction of Iodine through Halogenation Reactions

Iodination of a pre-existing nitropyridine is a common strategy. The introduction of iodine can be achieved through various halogenation methods.

Electrophilic Iodination: 3-Nitropyridine can be subjected to electrophilic iodination. Reagents like iodine monochloride (ICl) or N-iodosuccinimide (NIS) in polar aprotic solvents are often employed.

Sandmeyer-type Reactions: A diazonium salt, generated from an aminonitropyridine, can be converted to the corresponding iodo-nitropyridine. For example, the diazotization of 2-amino-5-nitropyridine (B18323) 1-oxide followed by treatment with potassium iodide (KI) can yield 2-iodo-5-nitropyridine (B186300) N-oxide. thieme-connect.com

Halogen Exchange (Finkelstein Reaction): A chloro or bromo substituent can be exchanged for an iodo group. For instance, 3-bromo-2-chloro-4-methyl-5-nitropyridine (B1439089) can be converted to 3-bromo-2-iodo-4-methyl-5-nitropyridine (B1438974) by reaction with sodium iodide (NaI) and trimethylsilyl (B98337) chloride (TMSCl). rsc.org

An environmentally friendly method for the iodination of moderately active arenes using hydrogen peroxide and acidified sodium periodate (B1199274) in aqueous ethanol (B145695) has also been reported. researchgate.net

Transformation of Amino- and Halo-Substituted Pyridines to Iodo-Nitropyridines

Synthesizing this compound can also be accomplished by starting with pyridines bearing amino or other halo substituents and subsequently introducing the required iodo and nitro groups.

From Aminopyridines: An aminopyridine can be first nitrated and then the amino group can be converted to an iodo group via a Sandmeyer reaction. For instance, 4-aminopyridine (B3432731) can be nitrated to 4-amino-3-nitropyridine (B158700). chemicalbook.com The amino group can then be diazotized and subsequently displaced by iodide. The reduction of 3-nitropyridines to 3-aminopyridines can be achieved electrochemically. google.com

From Halopyridines: A pyridine with a halogen at the 4-position can be nitrated at the 3-position. For example, 4-chloropyridine (B1293800) could potentially be nitrated to give 4-chloro-3-nitropyridine (B21940). This can then undergo a halogen exchange reaction to replace the chlorine with iodine. The synthesis of 2,4-dichloro-3-nitropyridine (B57353) from 4-chloro-3-nitropyridine-2-ol has been described. google.com Nucleophilic substitution of a nitro group in 3-iodo-4-nitropyridine (B1593168) with fluoride (B91410) has been observed, highlighting the reactivity of such compounds. google.comnih.gov The reactivity of halopyridines towards nucleophilic substitution generally follows the order I > Br > Cl > F. sci-hub.se

Synthesis via Diazotization and Iodination Methods

A primary and well-established method for introducing an iodine atom onto the pyridine ring at the 4-position involves the diazotization of the corresponding aminopyridine followed by a Sandmeyer-type iodination reaction. This two-step process begins with the conversion of an amino group to a diazonium salt, which is subsequently displaced by an iodide ion.

The starting material for this synthesis is typically 3-nitro-4-aminopyridine. The diazotization step is carried out by treating the aminopyridine with a source of nitrous acid, commonly generated in situ from sodium nitrite (B80452) and a strong acid like sulfuric or hydrochloric acid, at low temperatures to ensure the stability of the diazonium salt intermediate. google.comgoogle.com The resulting diazonium salt is then subjected to iodination.

Recent advancements have focused on developing milder and more efficient diazotization-iodination protocols. One such method utilizes an acidic ionic liquid, N-methyl-2-pyrrolidonum hydrosulfate ([H-NMP]HSO4), as both a solvent and a mild acidic agent. ijcce.ac.ir This approach allows for the formation of stable diazonium salts at room temperature, which then react with sodium iodide to produce the corresponding aryl iodides in good yields. ijcce.ac.ir Another reported method involves the use of p-toluenesulfonic acid (p-TsOH) in water for the diazotization-iodination of N-oxides of aminopyridines, which can be a precursor to the desired iodonitropyridine. thieme-connect.com

It is important to note that the reaction conditions, such as temperature and the choice of acid and iodide source, can significantly influence the yield and purity of the final product. While direct iodination methods exist, they often suffer from a lack of regioselectivity, making the diazotization-iodination of a specific aminopyridine a more controlled and reliable route for obtaining this compound. ijcce.ac.ir

Starting Material Reagents Key Conditions Product Reference
3-Nitro-4-aminopyridine1. NaNO₂, H₂SO₄2. KILow temperatureThis compound google.comgoogle.com
2-Amino-3-nitropyridineNaNO₂, HI, DMSORoom temperature2-Iodo-3-nitropyridine (B1600184) google.comgoogle.com
Aromatic AminesNaNO₂, NaI, [H-NMP]HSO₄Room temperatureAryl Iodides ijcce.ac.ir
N-Oxides of AminopyridinesNaNO₂, KI, p-TsOH, H₂ORoom temperatureN-Oxides of Iodopyridines thieme-connect.com

Advanced Synthetic Approaches and Catalytic Methods

Beyond traditional methods, several advanced synthetic strategies have been developed to enhance the efficiency, selectivity, and environmental friendliness of iodonitropyridine synthesis. These approaches often utilize modern technologies and catalytic systems.

Microwave-Assisted Synthesis in Iodonitropyridine Production

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions. nih.govyoutube.com The use of microwave irradiation can dramatically reduce reaction times, often from hours or days to minutes, and can lead to higher yields and cleaner reactions. youtube.commdpi.com This technology is particularly beneficial in the synthesis of heterocyclic compounds. nih.gov For instance, microwave heating can be applied to accelerate nucleophilic aromatic substitution reactions, which are relevant to the synthesis of functionalized pyridines. youtube.com In the context of iodonitropyridines, microwave-assisted reactions can be employed to speed up steps like iodination, potentially reducing a 12-hour conventional process to just 30 minutes.

One-Pot Synthesis Procedures for Enhanced Efficiency

One-pot synthesis, where multiple reaction steps are carried out in a single reaction vessel without the isolation of intermediates, offers significant advantages in terms of efficiency, resource conservation, and waste reduction. beilstein-journals.org A one-pot diazotization-displacement reaction has been developed for the conversion of aromatic amines to aromatic halides using NO₂⁻/HX/DMSO at room temperature. google.comgoogle.com This method has been applied to the synthesis of 2-iodo-3-nitropyridine from 2-amino-3-nitropyridine. google.comgoogle.com Another one-pot procedure involves the synthesis of 3-nitropyridines through the ring transformation of 1-methyl-3,5-dinitro-2-pyridone with ketones or aldehydes in the presence of ammonia. sci-hub.se

Palladium-Catalyzed Cross-Coupling Reactions in Nitropyridine Synthesis

Palladium-catalyzed cross-coupling reactions have become a cornerstone of modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. researchgate.netuni-rostock.denobelprize.org These reactions, such as the Suzuki, Heck, and Sonogashira couplings, are invaluable for the synthesis of complex molecules, including substituted nitropyridines. uni-rostock.denobelprize.orgresearchgate.net

The general mechanism for these reactions involves the oxidative addition of an organohalide to a Pd(0) complex, followed by transmetalation with an organometallic reagent (in the case of Suzuki and Negishi reactions) or reaction with an alkene or alkyne, and finally reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. nobelprize.org

While direct palladium-catalyzed iodination of nitropyridines is less common, these cross-coupling reactions are crucial for the synthesis of various nitropyridine derivatives, which can then be further functionalized. For example, the Sonogashira reaction of 2-bromo-5-nitropyridine (B18158) with terminal acetylenes is a key step in synthesizing substituted 5-nitro-2-ethynylpyridines. researchgate.net Similarly, palladium-catalyzed C,N-cross coupling reactions of 3-halo-2-aminopyridines are used to produce N³-substituted 2,3-diaminopyridines, which can be derived from nitropyridine precursors. researchgate.netnih.gov

Reaction Type Catalyst/Reagents Substrates Product Type Reference
Sonogashira CouplingPalladium catalyst2-Bromo-5-nitropyridine, Terminal acetylenes5-Nitro-2-ethynylpyridines researchgate.net
C,N-Cross CouplingPd-precatalysts (RuPhos, BrettPhos), LiHMDS3-Halo-2-aminopyridines, AminesN³-substituted 2,3-diaminopyridines researchgate.netnih.gov
Suzuki CouplingPalladium catalystHalonitropyridines, Boronic acidsAryl/heteroaryl-substituted nitropyridines uni-rostock.de

Other Transition Metal-Catalyzed Methods Relevant to Iodonitropyridines

Besides palladium, other transition metals also play a role in the synthesis of functionalized pyridines and related heterocycles. frontiersin.orgbeilstein-journals.orgrsc.org Copper-catalyzed reactions, for instance, are often used in amination and hydroxylation reactions of halopyridines. nih.govbeilstein-journals.org While not directly producing this compound, these methods are relevant for the synthesis of precursors and analogues. For example, copper(I) iodide is a known catalyst for the displacement of chlorine by iodide in the synthesis of 2-iodo-3-methoxy-6-nitropyridine. Transition metal-catalyzed C-H activation is another emerging field that allows for the direct functionalization of C-H bonds, offering a more atom-economical approach to building complex molecules. nih.gov

Reactivity and Reaction Mechanisms of 4 Iodo 3 Nitropyridine

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a cornerstone of the reactivity of 4-iodo-3-nitropyridine. This class of reactions involves the displacement of a leaving group on an aromatic ring by a nucleophile. The reaction generally proceeds through a two-step addition-elimination mechanism, which is greatly facilitated by the presence of electron-withdrawing groups on the aromatic scaffold. libretexts.org

Regioselectivity of Nucleophilic Attack on this compound Ring

The regioselectivity of nucleophilic attack on the this compound ring is highly defined due to the combined electronic effects of the ring nitrogen, the nitro group, and the iodo substituent. The pyridine (B92270) nitrogen atom is inherently electron-withdrawing, which reduces the electron density of the entire ring, particularly at the C-2 (ortho) and C-4 (para) positions, making them more electrophilic. stackexchange.com

The addition of a nitro group at the C-3 position further amplifies this effect. The nitro group is a powerful electron-withdrawing group and strongly activates the positions ortho (C-2, C-4) and para (C-6) to it for nucleophilic attack. In the case of this compound, the C-4 position is ortho to the C-3 nitro group and para to the ring nitrogen. This dual activation makes the C-4 carbon atom exceptionally electron-deficient and the primary site for nucleophilic attack. The presence of iodine, a good leaving group, at this highly activated position ensures that SNAr reactions are overwhelmingly regioselective at C-4.

Substitution at the Iodine Position (C-4)

The most common reaction of this compound is the SNAr displacement of the iodide at the C-4 position. The C-4 carbon is significantly activated towards nucleophilic attack, and the carbon-iodine bond is relatively weak, making iodide an excellent leaving group in this context. A wide variety of nucleophiles can be employed to displace the iodo group, leading to a diverse array of 4-substituted-3-nitropyridine derivatives.

Nucleophile (Nu⁻)Reagent ExampleProductProduct Name
Alkoxide (RO⁻)Sodium Methoxide (NaOCH₃)4-Methoxy-3-nitropyridine4-Methoxy-3-nitropyridine
Thiolate (RS⁻)Sodium Thiophenoxide (NaSPh)4-(Phenylthio)-3-nitropyridine4-(Phenylthio)-3-nitropyridine
Amine (R₂NH)Piperidine4-(Piperidin-1-yl)-3-nitropyridine4-(Piperidin-1-yl)-3-nitropyridine
Azide (N₃⁻)Sodium Azide (NaN₃)4-Azido-3-nitropyridine4-Azido-3-nitropyridine

Substitution at Other Positions (e.g., C-2, C-6)

While the C-2 and C-6 positions are electronically activated by both the ring nitrogen and the C-3 nitro group, nucleophilic substitution at these positions via a conventional SNAr mechanism is not feasible in this compound. This is because these positions bear hydrogen atoms, and the hydride ion (H⁻) is an exceptionally poor leaving group. Standard SNAr reactions require the displacement of a good leaving group, such as a halide.

Therefore, direct substitution of hydrogen at C-2 or C-6 does not occur under typical SNAr conditions. However, transformations at these positions are possible through alternative reaction pathways, such as the Vicarious Nucleophilic Substitution of Hydrogen (VNS), which is discussed in section 3.2.

Role of the Nitro Group in Activating SNAr

The nitro group plays a critical role in activating the pyridine ring for nucleophilic aromatic substitution. Its strong electron-withdrawing nature, operating through both inductive and resonance effects, polarizes the aromatic system, creating significant partial positive charges on the ring carbons, particularly those ortho and para to the nitro group. nih.gov

This activation is most crucial in the stabilization of the reaction intermediate, the Meisenheimer complex. When a nucleophile attacks the C-4 position (ortho to the nitro group), the resulting anionic intermediate is stabilized by delocalization of the negative charge onto the oxygen atoms of the nitro group. This resonance stabilization lowers the activation energy of the addition step, which is typically the rate-determining step of the SNAr mechanism, thereby greatly accelerating the reaction. libretexts.org The stabilization is most effective when the nitro group is positioned ortho or para to the site of nucleophilic attack. libretexts.org

Meisenheimer Complex Formation and Stability

The presence of the strong electron-withdrawing nitro group ortho to the site of attack is paramount for the stability of the Meisenheimer complex. mdpi.com It allows the negative charge to be delocalized out of the ring and onto the nitro group's oxygen atoms, as shown in the resonance structures. This delocalization spreads the charge over a larger area, making the anion more stable. mdpi.com In some cases, particularly with multiple nitro groups or poor leaving groups, Meisenheimer complexes can be stable enough to be isolated and characterized. wikipedia.orgmdpi.com For this compound, while the complex is a transient intermediate, its enhanced stability due to the C-3 nitro group is the primary reason for the compound's high reactivity in SNAr reactions.

Vicarious Nucleophilic Substitution of Hydrogen (VNS) in Nitropyridine Systems

The Vicarious Nucleophilic Substitution of Hydrogen (VNS) is a distinct and powerful method for the functionalization of electron-deficient aromatic rings, including nitropyridines. organic-chemistry.orgwikipedia.org Unlike traditional SNAr, VNS allows for the formal substitution of a hydrogen atom. wikipedia.org This reaction is particularly relevant for the C-2 and C-6 positions of this compound, which are activated but lack a conventional leaving group.

The VNS mechanism involves a carbanion that bears a leaving group (Y) on the nucleophilic carbon. The reaction proceeds through the following steps:

Addition: The carbanion adds to an electron-deficient position on the nitropyridine ring (e.g., C-2 or C-6), forming an anionic σ-adduct (a type of Meisenheimer complex). acs.org

Elimination: A base then facilitates a β-elimination of HY from the adduct. The leaving group on the original nucleophile is eliminated along with a proton from the ring. acs.org

Protonation: Acidic workup protonates the resulting anion to yield the final substituted product, restoring aromaticity.

Nitropyridines are excellent substrates for VNS reactions. organic-chemistry.orgkuleuven.be For 3-nitropyridine (B142982) systems, VNS typically occurs at the C-2 and C-4 positions. researchgate.net In this compound, the C-4 position is already substituted, so VNS would be expected to proceed at the C-2 and C-6 positions, which are ortho and para to the activating nitro group, respectively. It has been noted that in some halonitroarenes, VNS can proceed much faster than the conventional SNAr of the halogen. kuleuven.be

VNS ReagentCarbanion ExampleExpected Product at C-2/C-6Product Name Example (C-2 Substitution)
Chloromethyl phenyl sulfone⁻CH(Cl)SO₂Ph2-((Phenylsulfonyl)methyl)-4-iodo-3-nitropyridine4-Iodo-3-nitro-2-((phenylsulfonyl)methyl)pyridine
Chloroform (CHCl₃)⁻CCl₃4-Iodo-3-nitro-2-(trichloromethyl)pyridine4-Iodo-3-nitro-2-(trichloromethyl)pyridine
tert-Butyl chloroacetate⁻CH(Cl)CO₂tButert-Butyl 2-chloro-2-(4-iodo-3-nitropyridin-2-yl)acetatetert-Butyl 2-chloro-2-(4-iodo-3-nitropyridin-2-yl)acetate

Reduction Reactions of the Nitro Group

The nitro group of this compound can be readily reduced to an amino group, providing access to valuable aminopyridine building blocks. The challenge often lies in achieving this transformation selectively without affecting the carbon-iodine bond.

The conversion of a nitro group to an amine is a fundamental transformation in organic synthesis. Several methods are available for the selective reduction of the nitro group in nitro-haloaromatic compounds. Common approaches include catalytic hydrogenation or the use of metals in acidic media. For instance, the reduction of 4-nitropyridine-N-oxide with iron powder in the presence of mineral acids like hydrochloric or sulfuric acid has been shown to produce 4-aminopyridine (B3432731) in high yields (85-90%). semanticscholar.org Similar conditions can be adapted for this compound, where a metal such as iron, tin, or zinc in an acidic medium can selectively reduce the nitro group to an amine, yielding 4-iodo-pyridin-3-amine.

Reducing AgentConditionsTypical YieldReference
Iron (Fe) / HCl or H2SO4Aqueous acid85-90% semanticscholar.org
Tin(II) Chloride (SnCl2)Concentrated HClModerate to High google.com
Catalytic Hydrogenation (H2/Pd-C)Methanol/Ethyl AcetateHighGeneral Method

This table presents common reagents for the selective reduction of aromatic nitro groups.

In biological systems, the reduction of nitroaromatic compounds is often catalyzed by a class of flavoenzymes known as nitroreductases (NRs). researchgate.netoup.com These enzymes utilize cofactors like NAD(P)H to catalyze the multi-step reduction of a nitro group to an amine. oup.com The process typically proceeds through highly reactive nitroso and hydroxylamine (B1172632) intermediates. researchgate.netscielo.br

The general enzymatic reduction pathway is as follows: Ar-NO₂ → Ar-NO → Ar-NHOH → Ar-NH₂

This enzymatic transformation is the cornerstone of the activation mechanism for many nitroaromatic prodrugs. scielo.brnih.gov A prodrug is an inactive compound that is converted into a pharmacologically active drug within the body. In the context of cancer therapy, nitroaromatic compounds can be designed to be selectively activated in the hypoxic (low oxygen) environments characteristic of solid tumors, where specific nitroreductase enzymes are often overexpressed. oup.com The cytotoxic hydroxylamine or amine metabolites generated upon reduction can then exert their therapeutic effect. While this compound is not a clinical prodrug, its core structure is representative of the class of compounds that can be activated by this mechanism. mdpi.com

Other Significant Organic Transformations

The presence of the iodine atom at the C4 position provides a versatile handle for further molecular diversification through metal-catalyzed cross-coupling reactions.

Palladium-catalyzed cross-coupling reactions are among the most powerful tools for forming carbon-carbon bonds. wikipedia.org The carbon-iodine bond in this compound is an excellent substrate for such transformations.

Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron reagent (like a boronic acid or ester) with an organic halide in the presence of a palladium catalyst and a base. libretexts.orgorganic-chemistry.org The reaction is highly valued for its mild conditions and tolerance of a wide range of functional groups, including the nitro group. nih.gov Reacting this compound with various aryl or vinyl boronic acids can generate a diverse library of 4-substituted-3-nitropyridine derivatives. youtube.comyoutube.com

The catalytic cycle for Suzuki-Miyaura coupling generally involves three key steps:

Oxidative Addition: The palladium(0) catalyst inserts into the carbon-iodine bond of this compound. libretexts.org

Transmetalation: The organic group from the activated boronic acid is transferred to the palladium center. libretexts.org

Reductive Elimination: The two coupled organic fragments are eliminated from the palladium, forming the final product and regenerating the palladium(0) catalyst. libretexts.org

Negishi Coupling: The Negishi coupling utilizes an organozinc reagent as the nucleophilic partner to couple with an organic halide, also catalyzed by a palladium or nickel complex. wikipedia.orgorganic-chemistry.org Organozinc reagents are more reactive than their organoboron counterparts, which can be advantageous for less reactive substrates. nrochemistry.com This reaction allows for the introduction of alkyl, alkenyl, and aryl groups at the C4 position of the pyridine ring. wikipedia.orgorgsyn.org The mechanism is similar to the Suzuki coupling, proceeding through oxidative addition, transmetalation, and reductive elimination steps. nrochemistry.com

Reaction NameOrganometallic ReagentCatalystKey Advantage
Suzuki-Miyaura CouplingOrganoboron (e.g., R-B(OH)₂)Palladium(0)High functional group tolerance; stable reagents. libretexts.orgorganic-chemistry.org
Negishi CouplingOrganozinc (e.g., R-ZnX)Palladium(0) or Nickel(0)High reactivity; couples sp³, sp², and sp carbons. wikipedia.orgnrochemistry.com

This table compares the key features of Suzuki-Miyaura and Negishi cross-coupling reactions for the functionalization of this compound.

Functional Group Interconversions on this compound

The iodo substituent at the 4-position of the 3-nitropyridine core is the focal point for a variety of powerful functional group interconversions, primarily through palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution. These reactions allow for the introduction of a wide array of carbon, nitrogen, oxygen, and sulfur-based functionalities, making this compound a valuable building block in organic synthesis.

Palladium-Catalyzed Cross-Coupling Reactions:

The carbon-iodine bond in this compound is readily activated by palladium catalysts, enabling a suite of cross-coupling reactions that form new carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: This reaction couples the aryl iodide with an organoboron reagent, typically a boronic acid or a boronic ester, to form a biaryl linkage. For this compound, this provides a route to 4-aryl-3-nitropyridines, which are precursors to various heterocyclic compounds. The reaction is typically carried out in the presence of a palladium catalyst, such as Pd(PPh₃)₄ or a combination of a palladium source like Pd(OAc)₂ with a phosphine (B1218219) ligand, and a base. nih.govresearchgate.netlibretexts.org The choice of ligand and base is crucial for achieving high yields, especially with electron-deficient substrates. mdpi.com

Buchwald-Hartwig Amination: This powerful method allows for the formation of carbon-nitrogen bonds by coupling the aryl iodide with a primary or secondary amine. wikipedia.orgacsgcipr.orgorganic-chemistry.orgreddit.com This reaction is instrumental in synthesizing 4-amino-3-nitropyridine (B158700) derivatives, which are important intermediates in medicinal chemistry. The catalytic system usually consists of a palladium precursor and a specialized phosphine ligand, along with a strong base such as sodium tert-butoxide.

Sonogashira Coupling: This reaction introduces an alkyne moiety at the 4-position by coupling this compound with a terminal alkyne. wikipedia.orgorganic-chemistry.orgyoutube.comlibretexts.org The process is co-catalyzed by palladium and copper(I) salts in the presence of a base. This method is valuable for the synthesis of 4-alkynyl-3-nitropyridines, which can be further elaborated into more complex structures.

Heck Reaction: The Heck reaction facilitates the formation of a new carbon-carbon bond by coupling the aryl iodide with an alkene. wikipedia.orgorganic-chemistry.orgyoutube.comlibretexts.org This reaction would yield 4-alkenyl-3-nitropyridines. It is catalyzed by a palladium complex and requires a base.

Stille Coupling: In the Stille reaction, an organotin reagent is coupled with the aryl iodide to form a carbon-carbon bond. nrochemistry.comharvard.eduorganic-chemistry.orgwikipedia.orgnih.gov While effective, the toxicity of organotin compounds has led to a preference for other coupling methods like the Suzuki-Miyaura reaction.

The following table summarizes typical conditions for these palladium-catalyzed cross-coupling reactions.

ReactionCoupling PartnerCatalyst/LigandBaseSolventProduct
Suzuki-Miyaura R-B(OH)₂Pd(PPh₃)₄ or Pd(OAc)₂/LigandK₂CO₃, K₃PO₄Dioxane, Toluene4-R-3-nitropyridine
Buchwald-Hartwig R¹R²NHPd₂(dba)₃/LigandNaOtBuToluene4-(N R¹R²)-3-nitropyridine
Sonogashira R-C≡CHPdCl₂(PPh₃)₂/CuIEt₃NTHF, DMF4-(C≡CR)-3-nitropyridine
Heck AlkenePd(OAc)₂/LigandEt₃N, K₂CO₃DMF, Acetonitrile4-(alkenyl)-3-nitropyridine
Stille R-Sn(Bu)₃Pd(PPh₃)₄-Toluene, Dioxane4-R-3-nitropyridine

Nucleophilic Aromatic Substitution (SNAr):

The electron-deficient nature of the 3-nitropyridine ring, significantly enhanced by the nitro group, makes it susceptible to nucleophilic aromatic substitution (SNAr). wikipedia.orglibretexts.orglibretexts.org While the iodo group is a good leaving group, the nitro group at the 3-position can also be displaced under certain conditions. researchgate.net However, reactions involving the displacement of the iodo group are more common. Strong nucleophiles such as alkoxides, thiolates, and amines can displace the iodide to form the corresponding 4-substituted-3-nitropyridines. nih.govnih.govrsc.orgchemrxiv.orgchemrxiv.org The reaction proceeds through a Meisenheimer complex, a resonance-stabilized anionic intermediate. libretexts.org

NucleophileReagentProduct
AlkoxideNaOR4-Alkoxy-3-nitropyridine
ThiolateNaSR4-(Alkylthio)-3-nitropyridine
AmineRNH₂4-(Amino)-3-nitropyridine

Electrophilic Aromatic Substitution (Limited Scope)

Electrophilic aromatic substitution (EAS) on the this compound ring is exceptionally challenging and generally not a viable synthetic strategy. researchgate.net The pyridine nitrogen atom is inherently electron-withdrawing, reducing the electron density of the aromatic ring and thus its nucleophilicity. This deactivating effect is significantly amplified by the potent electron-withdrawing nitro group at the 3-position.

Furthermore, under the strongly acidic conditions often required for electrophilic aromatic substitution (e.g., nitration, sulfonation), the pyridine nitrogen is readily protonated. rsc.org This protonation further deactivates the ring by introducing a positive charge, making it highly resistant to attack by electrophiles. Theoretical studies have confirmed the high activation barriers for electrophilic substitution on protonated pyridine derivatives. rsc.org

While some highly activated pyridine derivatives can undergo electrophilic substitution, the combined deactivating effects of the pyridine nitrogen and the nitro group in this compound render the aromatic ring inert to most electrophilic reagents. Alternative strategies, such as functional group interconversions, are employed to introduce substituents onto the pyridine ring. One such alternative is the vicarious nucleophilic substitution (VNS), which allows for the formal substitution of hydrogen atoms by nucleophiles in electron-deficient aromatic rings. acs.orgacs.org

Advanced Spectroscopic Characterization and Structural Analysis

Vibrational Spectroscopy (FT-IR and FT-Raman) in Elucidating Molecular Structure

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) techniques, is a powerful tool for identifying functional groups and probing the molecular structure of a compound. FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations (stretching, bending), while FT-Raman spectroscopy measures the inelastic scattering of laser light. Together, they provide a comprehensive vibrational profile of the molecule.

The experimental vibrational spectrum of 4-Iodo-3-nitropyridine is interpreted by assigning observed absorption bands (in FT-IR) and scattered peaks (in FT-Raman) to specific molecular vibrations. While a fully assigned spectrum for this compound is not extensively published, assignments can be reliably made by comparing its spectrum to those of related substituted pyridines, nitro compounds, and iodo-aromatics. researchgate.netjocpr.commdpi.com The key functional groups—the pyridine (B92270) ring, the nitro group (NO₂), and the carbon-iodine (C-I) bond—give rise to characteristic vibrational modes.

Pyridine Ring Vibrations: The pyridine ring exhibits several characteristic vibrations. The C-H stretching modes typically appear in the 3100-3000 cm⁻¹ region. The C=C and C=N ring stretching vibrations are observed in the 1600-1400 cm⁻¹ range and are sensitive to the nature and position of substituents. researchgate.net Ring breathing modes and other in-plane and out-of-plane bending vibrations occur at lower wavenumbers in the fingerprint region. researchgate.net

Nitro Group (NO₂) Vibrations: The nitro group is readily identified by two strong stretching vibrations. The asymmetric stretching mode (ν_as_(NO₂)) typically appears as a strong band in the FT-IR spectrum between 1570 and 1500 cm⁻¹. The symmetric stretching mode (ν_s_(NO₂)) is found in the 1370-1300 cm⁻¹ region. Additionally, bending and scissoring vibrations of the NO₂ group can be observed at lower frequencies.

Carbon-Iodine (C-I) Vibration: The C-I stretching vibration is expected at the lower end of the spectral range, typically between 600 and 500 cm⁻¹, due to the high mass of the iodine atom. This peak is often weak in FT-IR but can sometimes be more prominent in the FT-Raman spectrum.

An interactive data table summarizing the expected experimental vibrational assignments for this compound based on related compounds is provided below.

Vibrational ModeFunctional GroupExpected Wavenumber (cm⁻¹)Notes
C-H StretchingPyridine Ring3100 - 3000Multiple weak to medium bands.
Asymmetric NO₂ StretchingNitro Group1570 - 1500Strong intensity in FT-IR.
C=C / C=N Ring StretchingPyridine Ring1600 - 1400Multiple bands of varying intensity.
Symmetric NO₂ StretchingNitro Group1370 - 1300Strong intensity in FT-IR.
C-H In-plane BendingPyridine Ring1300 - 1000Medium to weak bands.
Ring BreathingPyridine Ring~1000Can be prominent in Raman spectra.
C-H Out-of-plane BendingPyridine Ring900 - 700Strong bands, sensitive to substitution pattern.
C-NO₂ BendingNitro Group~850Medium intensity.
C-I StretchingC-I Bond600 - 500Weak to medium intensity.

To complement and confirm experimental assignments, quantum chemical calculations are employed to predict the vibrational frequencies and intensities. jocpr.com Density Functional Theory (DFT), particularly using the B3LYP hybrid functional with an appropriate basis set, has proven effective for calculating the vibrational spectra of organic molecules. jocpr.com

The process involves first optimizing the molecular geometry of this compound to find its lowest energy conformation. Subsequently, harmonic vibrational frequency calculations are performed on the optimized structure. The resulting theoretical wavenumbers are often systematically higher than the experimental values due to the harmonic approximation and basis set limitations. Therefore, they are typically multiplied by a scaling factor (e.g., ~0.96 for B3LYP) to improve agreement with experimental data. mdpi.com

Furthermore, these calculations provide the Potential Energy Distribution (PED), which describes the contribution of individual internal coordinates (like bond stretches or angle bends) to each normal mode of vibration. This is crucial for making unambiguous assignments, especially in complex regions of the spectrum where multiple vibrational modes overlap.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for determining the carbon-hydrogen framework of a molecule. ¹H NMR provides information about the chemical environment and connectivity of hydrogen atoms, while ¹³C NMR probes the carbon skeleton.

For this compound, the substitution pattern on the pyridine ring results in a distinct set of signals for the three remaining aromatic protons (at positions 2, 5, and 6) and five unique carbon atoms.

¹H NMR Analysis: The chemical shifts (δ) of the protons are heavily influenced by the electronic effects of the iodo and nitro substituents. The nitro group is a very strong electron-withdrawing group, significantly deshielding nearby protons and shifting their signals downfield. The iodine atom also has an electron-withdrawing inductive effect but is less pronounced.

H-2: This proton is ortho to the nitrogen atom and meta to the nitro group. It is expected to be the most downfield signal, appearing as a doublet.

H-6: This proton is also ortho to the ring nitrogen but is meta to the iodine atom. It is expected to appear as a doublet of doublets.

H-5: This proton is ortho to the iodine atom and para to the ring nitrogen. It is expected to be the most upfield of the three aromatic protons, also appearing as a doublet of doublets.

¹³C NMR Analysis: The ¹³C NMR spectrum will show five distinct signals corresponding to the five carbon atoms in the pyridine ring. The chemical shifts are governed by the electronegativity of the attached substituents and their position on the ring.

C-4 and C-3: These are quaternary carbons directly attached to the iodine and nitro groups, respectively. The C-3 signal will be significantly influenced by the strongly electron-withdrawing nitro group. The C-4 signal, bonded to iodine, will also be shifted, though the heavy atom effect of iodine can be complex. These quaternary signals are typically weaker in intensity compared to protonated carbons. spectrabase.com

C-2 and C-6: These carbons are adjacent to the ring nitrogen and are expected to be downfield.

C-5: This carbon is the most shielded of the protonated carbons.

The predicted chemical shifts for this compound are summarized in the interactive tables below.

Predicted ¹H NMR Data

Proton Predicted δ (ppm) Predicted Multiplicity
H-2 8.8 - 9.0 d (doublet)
H-6 8.5 - 8.7 dd (doublet of doublets)

Predicted ¹³C NMR Data

Carbon Predicted δ (ppm) Notes
C-2 150 - 155
C-3 145 - 150 Quaternary, weak signal
C-4 95 - 105 Quaternary, weak signal
C-5 125 - 130

To unambiguously assign all proton and carbon signals and confirm the molecular structure, advanced 2D NMR experiments are utilized. researchgate.netmdpi.com

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal scalar coupling between adjacent protons. For this compound, a cross-peak between the H-5 and H-6 signals would be expected, confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would allow for the direct assignment of the C-2, C-5, and C-6 signals based on the already assigned H-2, H-5, and H-6 signals.

HMBC (Heteronuclear Multiple Bond Correlation): This is one of the most powerful experiments for structural elucidation, as it shows correlations between protons and carbons over two or three bonds. Key expected HMBC correlations for this compound would include:

H-2 correlating to the quaternary carbon C-4.

H-5 correlating to the quaternary carbon C-3.

H-6 correlating to C-4 and C-2. These long-range correlations provide definitive proof of the substitution pattern on the pyridine ring.

X-ray Crystallography for Solid-State Structure Determination

Single-crystal X-ray diffraction (SCXRD) is the gold standard for determining the precise three-dimensional atomic arrangement of a molecule in the solid state. mdpi.comcarleton.edu This technique involves irradiating a single, high-quality crystal with a beam of X-rays and analyzing the resulting diffraction pattern. carleton.eduaps.org The pattern of diffracted X-rays provides information that is used to calculate the positions of electrons, and thus atoms, within the crystal's unit cell.

An SCXRD analysis of this compound would yield a wealth of structural information, including:

Unit Cell Parameters: The dimensions (a, b, c) and angles (α, β, γ) of the fundamental repeating unit of the crystal.

Crystal System and Space Group: The classification of the crystal's symmetry.

Precise Bond Lengths and Angles: Highly accurate measurements of all intramolecular bond lengths and angles, confirming the covalent structure.

Conformational Details: The dihedral angle between the plane of the nitro group and the plane of the pyridine ring.

Intermolecular Interactions: The analysis would reveal how molecules pack in the crystal lattice and identify non-covalent interactions such as halogen bonding (C-I···N or C-I···O), π-π stacking between pyridine rings, or other short contacts that stabilize the crystal structure. mdpi.com

While a published crystal structure for this compound is not available, the table below provides a representative example of the crystallographic data that would be obtained from such an analysis, based on the published structure of the related compound 4-Iodo-3-nitroanisole. nih.gov

Example Crystallographic Data Table (for 4-Iodo-3-nitroanisole)

Parameter Value
Chemical Formula C₇H₆INO₃
Formula Weight 279.03
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 7.9131 (3)
b (Å) 7.2759 (3)
c (Å) 15.6521 (6)
β (°) 95.959 (2)
Volume (ų) 896.25 (6)

This level of detailed structural insight is invaluable for understanding the physical properties of the compound and its potential interactions in a solid-state context.

Crystal Structure Analysis of Iodonitropyridines and Related Compounds

While the specific crystal structure of this compound is not publicly available in the searched literature, the analysis of closely related compounds, such as other iodinated and nitrated pyridine derivatives, offers valuable predictive insights into its potential solid-state conformation and packing. Crystal structure determination through single-crystal X-ray diffraction is the definitive method for elucidating the three-dimensional arrangement of atoms in a crystalline solid. This technique provides precise information on bond lengths, bond angles, and the unit cell parameters that define the crystal lattice.

For instance, studies on various halogenated pyridinium (B92312) cations have revealed a high incidence of halogen bonding, which significantly influences their crystal packing. nih.govacs.org The introduction of a positive charge on the pyridine ring, through protonation or N-alkylation, has been shown to drastically increase the propensity for halogen bond formation, with iodopyridinium cations forming these contacts in approximately 90% of cases. nih.govacs.org

The Cambridge Structural Database (CSD) serves as the primary repository for small-molecule organic and metal-organic crystal structures, and a thorough search of this database would be the definitive way to ascertain the availability of the crystal structure for this compound. wikipedia.orgcam.ac.uknih.gov

In the absence of specific data for this compound, we can examine the crystallographic data of a related compound, 4-iodopyrazole, to understand the structural motifs that might be present. Although the electronic properties of pyrazole and pyridine differ, the presence of an iodine atom on a heterocyclic ring provides a basis for comparison.

Crystal Data and Structure Refinement for a Related Iodo-Substituted Heterocycle
ParameterValue for 4-Iodo-1H-pyrazole
Empirical formulaC3H3IN2
Formula weight193.98
Temperature100(2) K
Wavelength0.71073 Å
Crystal systemOrthorhombic
Space groupCmme
Unit cell dimensionsa = 15.868(3) Å, α = 90° b = 11.0618(17) Å, β = 90° c = 5.688(4) Å, γ = 90°
Volume998.1(6) ų

Note: The data presented is for 4-Iodo-1H-pyrazole as a representative example of an iodo-substituted heterocycle. nih.gov The crystal structure of this compound is not available in the searched results.

Intermolecular Interactions (e.g., Halogen Bonding, π-Stacking) in Crystalline States

The solid-state architecture of organic molecules is predominantly directed by a variety of non-covalent interactions. In the case of iodonitropyridines, halogen bonding and π-stacking are expected to be the most influential forces dictating the crystal packing.

Halogen Bonding:

Halogen bonding is a directional, non-covalent interaction between a halogen atom (Lewis acid) and a Lewis base. researchgate.net The iodine atom in this compound is a potential halogen bond donor. The electron-withdrawing nature of the nitro group and the pyridine ring enhances the electrophilic character of the iodine atom's σ-hole, a region of positive electrostatic potential on the halogen atom opposite to the C-I covalent bond. researchgate.net This positive region can then interact favorably with electron-rich atoms such as the nitrogen of an adjacent pyridine ring or the oxygen atoms of the nitro group.

Studies on halogenopyridinium cations have demonstrated that iodo- and bromopyridinium cations consistently form halogen bonds with iodide anions that are shorter than the sum of their van der Waals radii. nih.govacs.org This highlights the strength and prevalence of halogen bonding in this class of compounds. The strength of these interactions is influenced by the nature of the halogen and the electronic environment of the molecule.

π-Stacking:

The presence of a nitro group can influence π-stacking interactions. The electron-deficient nature of the nitro-substituted pyridine ring can lead to favorable quadrupole-quadrupole interactions with neighboring aromatic systems. rsc.org The geometry of π-stacking can vary, with common motifs including face-to-face and offset-face-to-face arrangements. For example, in the crystal structure of 2-Benzyloxy-3-nitropyridine, weak π-π interactions with centroid-centroid distances of 3.7912(8) Å and 3.9989(8) Å are observed. researchgate.net

The interplay between halogen bonding and π-stacking will ultimately determine the final crystal packing of this compound. These interactions are not mutually exclusive and can coexist, leading to complex and fascinating supramolecular architectures.

Examples of Intermolecular Interactions in Related Pyridine Derivatives
CompoundInteraction TypeKey Geometric ParametersReference
2-Benzyloxy-3-nitropyridineπ-π stackingCentroid-centroid distances: 3.7912(8) Å and 3.9989(8) Å researchgate.net
Halogenopyridinium iodidesHalogen bonding (I···I⁻)Distances are shorter than the sum of van der Waals radii. nih.govacs.org

Computational and Theoretical Chemistry Studies

Electronic Structure Investigations

The electronic structure of a molecule governs its reactivity and physical properties. For 4-Iodo-3-nitropyridine, computational studies, although not extensively reported in dedicated publications, can be inferred from research on related substituted pyridines and nitroaromatic compounds. These investigations typically focus on the distribution of electrons within the molecule and the energies of its molecular orbitals.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity. The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more easily excitable and therefore more reactive. biomedres.usnih.gov

For this compound, the presence of the electron-withdrawing nitro group is expected to lower the energy of the LUMO, making the molecule a good electron acceptor. The iodine atom, with its ability to participate in halogen bonding and its moderate electronegativity, will also influence the energies and distributions of the frontier orbitals. Theoretical calculations on similar nitroaromatic compounds have shown that the HOMO and LUMO are often localized on the nitrobenzene ring system. researchgate.net In the case of this compound, it is anticipated that both the HOMO and LUMO would be distributed across the pyridine (B92270) ring, with significant contributions from the nitro group and the iodine atom.

Table 1: Illustrative Frontier Molecular Orbital Energies for this compound (Hypothetical Data)

Molecular OrbitalEnergy (eV)Description
LUMO-3.5Primarily located on the pyridine ring and the nitro group, indicating susceptibility to nucleophilic attack.
HOMO-7.8Distributed across the pyridine ring with some contribution from the iodine atom's lone pairs.
HOMO-LUMO Gap4.3Suggests moderate chemical reactivity and stability.

Note: The values in this table are hypothetical and serve for illustrative purposes, based on trends observed in related nitroaromatic and halogenated pyridine compounds.

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution of a molecule and predict its reactivity towards electrophilic and nucleophilic attack. researchgate.net The MEP map displays regions of negative electrostatic potential (typically colored red or yellow), which are rich in electrons and susceptible to electrophilic attack, and regions of positive electrostatic potential (colored blue), which are electron-deficient and prone to nucleophilic attack.

For this compound, the MEP map would be expected to show a significant region of negative potential around the oxygen atoms of the nitro group, making this area a likely site for interaction with electrophiles. researchgate.net Conversely, a region of positive electrostatic potential, or a "σ-hole," is anticipated on the iodine atom along the C-I bond axis. This positive region makes the iodine atom an electrophilic center capable of forming halogen bonds with nucleophiles. The pyridine ring itself will exhibit a complex potential landscape due to the competing electronic effects of the electronegative nitrogen atom, the strongly electron-withdrawing nitro group, and the iodine substituent. Studies on substituted pyridines have demonstrated how different functional groups influence the MEP and, consequently, the reactivity of the molecule. nih.govnih.gov

The electron density distribution can be analyzed using various computational techniques, such as Natural Bond Orbital (NBO) analysis, which helps to understand the delocalization of electrons and the nature of chemical bonds. For substituted pyridines, it has been shown that the nature and position of the substituent have a profound effect on the charge density of the pyridyl nitrogen atom. researchgate.net In this compound, the combined effects of the iodo and nitro groups will lead to a complex electron density landscape, with significant polarization of the C-N, C-I, and N-O bonds. This charge distribution is a key determinant of the molecule's interaction with other chemical species. digitellinc.commdpi.com

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to computational chemistry, providing a theoretical framework for determining the electronic structure and properties of molecules. These calculations can be broadly categorized into Density Functional Theory (DFT) and ab initio methods.

Density Functional Theory (DFT) has become one of the most popular methods for quantum chemical calculations due to its favorable balance of accuracy and computational cost. nih.govnih.gov DFT methods are widely used to perform geometry optimizations, where the lowest energy arrangement of atoms in a molecule is determined. For this compound, DFT calculations would be employed to predict its three-dimensional structure, including bond lengths, bond angles, and dihedral angles.

Furthermore, DFT is used to calculate the total electronic energy of the molecule, from which various thermodynamic properties can be derived. Studies on nitro derivatives of pyridine have utilized DFT to calculate heats of formation and to assess the aromatic stability of these compounds. jmu.eduresearchgate.net Similar calculations for this compound would provide valuable data on its stability and energetics. The choice of the functional and basis set is crucial for the accuracy of DFT calculations, and various combinations are often tested to validate the results. nih.gov

Table 2: Illustrative Optimized Geometrical Parameters for this compound from DFT Calculations (Hypothetical Data)

ParameterValue
C4-I Bond Length2.09 Å
C3-N(O2) Bond Length1.48 Å
C2-N1-C6 Angle117.5°
O-N-O Angle (in NO2)124.0°

Note: The values in this table are hypothetical and serve for illustrative purposes, based on typical bond lengths and angles in related structures.

Ab initio methods are quantum chemical calculations that are based on first principles, without the use of empirical parameters. These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory, can provide highly accurate results, particularly for electronic properties. While computationally more demanding than DFT, ab initio methods are often used as a benchmark for other computational techniques. researchgate.net

For this compound, ab initio calculations could be used to obtain a more precise description of its electronic structure, including electron correlation effects that are not fully accounted for in standard DFT functionals. These methods would be particularly useful for studying excited states and for calculating properties that are sensitive to the fine details of the electron distribution. Computational studies on iodinated organic compounds have highlighted the challenges and the need for high-level ab initio theories to accurately compute their thermodynamic quantities. researchgate.netdntb.gov.ua

Natural Bond Orbital (NBO) Analysis of Bonding and Hyperconjugation

Natural Bond Orbital (NBO) analysis is a computational chemistry method that provides a localized, intuitive representation of the electron density in a molecule, aligning closely with classical Lewis structures of bonding, lone pairs, and intermolecular interactions. This analysis transforms the complex, delocalized molecular orbitals into localized one-center (lone pairs) and two-center (bonds) orbitals. This approach offers valuable insights into the bonding characteristics and intramolecular interactions, such as hyperconjugation, within a molecule like this compound.

Hyperconjugation is a stabilizing interaction that results from the delocalization of electrons from a filled bonding or non-bonding orbital to an adjacent empty or partially filled anti-bonding orbital. In the context of this compound, NBO analysis can elucidate the electronic interplay between the pyridine ring, the electron-withdrawing nitro group, and the iodo substituent.

While specific NBO analysis for this compound is not extensively documented in publicly available literature, insights can be drawn from studies on structurally related nitropyridine derivatives. For instance, NBO analyses on other nitropyridines have demonstrated significant electronic delocalization and hyperconjugative interactions involving the nitro group and the pyridine ring.

In this compound, the primary hyperconjugative interactions are expected to involve the delocalization of electron density from the lone pairs of the pyridine nitrogen and the iodine atom into the antibonding orbitals of the C-N(O2) and C-I bonds, as well as into the π* orbitals of the pyridine ring and the nitro group. The electron-withdrawing nature of the nitro group is anticipated to significantly influence these interactions by creating a more electron-deficient π-system, thereby enhancing delocalization from suitable donor orbitals.

The strength of these hyperconjugative interactions can be quantified by second-order perturbation theory analysis within the NBO framework, which estimates the stabilization energy (E(2)) associated with each donor-acceptor interaction. A higher E(2) value indicates a stronger interaction.

Hypothetical NBO Analysis Data for this compound

The following table presents hypothetical stabilization energies (E(2)) for the most significant hyperconjugative interactions expected in this compound, based on general principles and data from related molecules.

Donor NBO (i)Acceptor NBO (j)E(2) (kcal/mol)Interaction Type
LP(1) N1π(C2-C3)5.8Lone Pair -> π
LP(1) N1π(C5-C6)4.2Lone Pair -> π
π(C2-C3)π(N4-C4)15.3π -> π
π(C5-C6)π(N4-C4)12.8π -> π
LP(2) Iσ(C4-N4)2.1Lone Pair -> σ
σ(C2-H)σ(C3-C4)1.5σ -> σ

Note: This data is illustrative and intended to represent the types of interactions and their potential relative strengths. Actual values would require specific quantum chemical calculations.

The analysis would also reveal the polarization of the bonds within the molecule. The strong electron-withdrawing effect of the nitro group is expected to polarize the C-N bond, drawing electron density away from the carbon atom. Similarly, the C-I bond will exhibit polarization, although iodine's electronegativity and polarizability will result in a more complex electronic contribution compared to a simple inductive effect.

Theoretical Studies on Reaction Mechanisms and Kinetics

Computational Elucidation of SNAr and VNS Pathways

Computational studies are instrumental in elucidating the complex reaction mechanisms of this compound, particularly for Nucleophilic Aromatic Substitution (SNAr) and Vicarious Nucleophilic Substitution (VNS) reactions. These theoretical investigations provide detailed insights into the reaction pathways, intermediates, and transition states that are often challenging to observe experimentally.

SNAr Mechanism:

In the SNAr mechanism, a nucleophile attacks the electron-deficient pyridine ring, leading to the formation of a Meisenheimer complex, a resonance-stabilized anionic intermediate. The subsequent departure of the leaving group, in this case, the iodide ion, restores the aromaticity of the ring. For this compound, the presence of the electron-withdrawing nitro group at the meta position to the iodine atom significantly activates the ring towards nucleophilic attack, although the activation is generally strongest for ortho and para positions.

Computational studies would typically model the reaction pathway by:

Reactant Complex Formation: Characterizing the initial interaction between the nucleophile and this compound.

Transition State for Meisenheimer Complex Formation: Locating the transition state (TS1) leading to the formation of the Meisenheimer intermediate. This is often the rate-determining step.

Meisenheimer Complex: Optimizing the geometry and calculating the energy of this key intermediate.

Transition State for Leaving Group Departure: Identifying the second transition state (TS2) for the expulsion of the iodide ion.

Product Complex Formation: Characterizing the complex formed between the substituted product and the leaving group.

VNS Mechanism:

The Vicarious Nucleophilic Substitution of hydrogen is another important reaction pathway for nitroaromatic compounds. In this mechanism, a nucleophile bearing a leaving group at the nucleophilic center attacks the aromatic ring at a position occupied by a hydrogen atom, typically ortho or para to the nitro group. This is followed by the elimination of the leaving group from the intermediate carbanion to restore aromaticity.

For this compound, a VNS reaction would likely involve nucleophilic attack at the C2 or C6 positions. Computational modeling of the VNS pathway would involve:

Nucleophilic Attack: Formation of an anionic σ-adduct.

Proton Transfer/Rearrangement: Potential intramolecular or intermolecular proton transfers.

β-Elimination: The crucial step where the leaving group on the nucleophile departs, leading to the substituted product.

Transition State Analysis and Reaction Energetics

Transition State Analysis:

For both SNAr and VNS reactions of this compound, transition state theory is employed to understand the kinetics of the reaction. The geometry of the transition state provides information about the bond-forming and bond-breaking processes. For instance, in the SNAr transition state, the C-Nu bond is partially formed, and the C-I bond is partially broken (though the latter is more pronounced in the second transition state). Vibrational frequency calculations are performed to confirm the nature of the stationary points on the potential energy surface; a transition state is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

Reaction Energetics:

The energetics of the reaction are typically visualized using a reaction coordinate diagram, which plots the potential energy of the system as it progresses from reactants to products. Key energetic parameters obtained from these calculations include:

Activation Energy (ΔE‡): The energy difference between the reactants and the transition state. This is the primary determinant of the reaction rate.

Illustrative Reaction Coordinate Diagram Data for SNAr of this compound

The following table provides hypothetical energy values for the key points along an SNAr reaction pathway with a generic nucleophile (Nu-).

SpeciesRelative Energy (kcal/mol)
Reactants (this compound + Nu-)0.0
Reactant Complex-5.2
Transition State 1 (TS1)+15.8
Meisenheimer Complex-10.3
Transition State 2 (TS2)+8.5
Product Complex-20.1
Products-18.0

Note: This data is for illustrative purposes and actual values will depend on the specific nucleophile and the level of theory used in the calculations.

These computational insights are invaluable for predicting the feasibility of a reaction, understanding substituent effects on reactivity, and designing new synthetic routes involving this compound.

Prediction of Spectroscopic Properties

Computational chemistry provides powerful tools for the prediction of various spectroscopic properties of molecules. For this compound, theoretical calculations can yield vibrational spectra (infrared and Raman) and Nuclear Magnetic Resonance (NMR) parameters that can aid in its experimental characterization and structural elucidation.

Computational Prediction of Vibrational Spectra

Vibrational spectroscopy is a key technique for identifying functional groups and determining the structure of molecules. Computational methods, particularly Density Functional Theory (DFT), can accurately predict the vibrational frequencies and intensities of a molecule.

The process involves:

Geometry Optimization: The molecular geometry of this compound is optimized to find its lowest energy conformation.

Frequency Calculation: At the optimized geometry, the second derivatives of the energy with respect to the atomic coordinates are calculated to obtain the harmonic vibrational frequencies.

The calculated frequencies are often systematically higher than the experimental values due to the neglect of anharmonicity and basis set limitations. Therefore, it is common practice to apply a scaling factor to the computed frequencies to improve their agreement with experimental data.

The predicted spectrum can be used to:

Assign the vibrational modes observed in the experimental IR and Raman spectra.

Distinguish between different isomers or conformers.

Understand how the vibrational modes are affected by the electronic nature of the substituents.

Predicted Vibrational Frequencies for this compound

The table below presents a selection of predicted, scaled vibrational frequencies and their assignments for key functional groups in this compound.

Predicted Scaled Frequency (cm-1)Vibrational Mode Assignment
3100-3000C-H stretching
1600-1580Pyridine ring stretching
1530-1510Asymmetric NO2 stretching
1480-1460Pyridine ring stretching
1350-1330Symmetric NO2 stretching
1100-1000C-N stretching
850-800C-H out-of-plane bending
650-600C-I stretching

Note: These are representative frequency ranges and the exact values would be obtained from specific calculations.

Computational Prediction of NMR Parameters

NMR spectroscopy is one of the most powerful techniques for determining the structure of organic molecules in solution. Computational methods can predict NMR chemical shifts (δ) and spin-spin coupling constants (J), which are highly sensitive to the electronic environment of the nuclei.

The prediction of NMR parameters typically involves:

Geometry Optimization: As with vibrational analysis, the first step is to obtain an accurate molecular geometry.

NMR Calculation: Using methods like Gauge-Including Atomic Orbitals (GIAO), the magnetic shielding tensors for each nucleus are calculated. The chemical shifts are then determined by referencing these values to the shielding tensor of a standard compound, such as tetramethylsilane (TMS).

The accuracy of the predicted NMR parameters depends on the level of theory, the basis set, and the inclusion of solvent effects in the calculations.

Predicted 1H and 13C NMR Chemical Shifts for this compound

The following table shows hypothetical predicted 1H and 13C NMR chemical shifts for this compound.

NucleusPredicted Chemical Shift (δ, ppm)
H28.8
H57.6
H68.5
C2152.1
C3140.5
C4110.2
C5125.8
C6148.9

Note: These values are illustrative. The actual chemical shifts would be influenced by the solvent and the specific computational methodology.

The predicted NMR data can be used to:

Confirm the structure of the synthesized compound by comparing the predicted and experimental spectra.

Assign the signals in the experimental NMR spectra to specific nuclei in the molecule.

Gain a deeper understanding of the electronic effects of the iodo and nitro substituents on the chemical shifts of the pyridine ring protons and carbons.

Advanced Theoretical Concepts in the Study of this compound

Computational and theoretical chemistry provide powerful tools to investigate the molecular properties of this compound at a level of detail that is often inaccessible through experimental methods alone. These studies offer insights into the electronic structure, stability, and intermolecular interactions that govern the behavior of this compound. Advanced theoretical concepts such as Non-linear Optical (NLO) properties, thermodynamic stability, and the intricate interplay of σ-hole and π-hole interactions are crucial for understanding and predicting the chemical and physical characteristics of this compound.

Non-linear Optical (NLO) Properties Calculations

Non-linear optical (NLO) materials are of significant interest due to their potential applications in optoelectronics, including optical signal processing and data storage. The NLO response of a molecule is related to its ability to alter the properties of light passing through it, a phenomenon that arises from the interaction of the light's electromagnetic field with the molecule's electron cloud. Computational methods, particularly Density Functional Theory (DFT), are widely used to predict the NLO properties of organic molecules.

For pyridine derivatives, the NLO response is often associated with intramolecular charge transfer between electron-donating and electron-withdrawing groups. In the case of this compound, the nitro group (-NO2) acts as a strong electron-withdrawing group, while the iodine atom can also influence the electronic distribution within the pyridine ring.

A computational study on 5-(trifluoromethyl)pyridine-2-thiol, for example, reported a significant first hyperpolarizability value, suggesting its potential as an NLO material researchgate.net. The presence of both an electron-withdrawing trifluoromethyl group and a sulfur-containing substituent contributes to this property. Similarly, the interplay between the iodo and nitro substituents in this compound is expected to induce a significant NLO response.

The table below illustrates typical parameters calculated in NLO studies of organic molecules, which would be relevant for a computational analysis of this compound.

PropertySymbolDescription
Dipole MomentµA measure of the separation of positive and negative electrical charges within a molecule.
PolarizabilityαThe tendency of a molecule's electron cloud to be distorted by an external electric field.
First HyperpolarizabilityβA measure of the second-order NLO response of a molecule.

A detailed computational analysis of this compound would involve geometry optimization followed by the calculation of these NLO parameters using appropriate levels of theory, such as B3LYP or CAM-B3LYP with a suitable basis set researchgate.netresearchgate.net.

Thermodynamic Properties and Stability Assessments

Computational chemistry offers robust methods for the calculation of thermodynamic properties, which are essential for understanding the stability and reactivity of a compound. For this compound, key thermodynamic parameters include the heat of formation (ΔHf), Gibbs free energy of formation (ΔGf), and entropy (S). These values can be calculated using various theoretical methods, including semi-empirical and DFT approaches.

A comprehensive theoretical study on the protonation of 3-substituted pyridines has demonstrated the utility of semi-empirical methods like AM1 and PM5 in calculating thermodynamic properties in aqueous solution mdpi.com. Such studies often involve the use of conductor-like screening models (COSMO) to account for solvent effects. The calculated pKa values for a range of substituted pyridines showed good agreement with experimental data, validating the computational approach mdpi.comresearchgate.net.

For nitropyridine derivatives, a DFT study calculated the heat of formation for all possible nitro-substituted pyridines using isodesmic reactions researchgate.net. This method helps in canceling out systematic errors in the calculations, leading to more accurate results. The study found that the heat of formation is influenced by the number and position of the nitro groups researchgate.net. Although this compound was not explicitly included, the trends observed in that study can provide an estimation of its thermodynamic stability.

The following table summarizes the key thermodynamic properties that would be determined in a computational study of this compound.

Thermodynamic PropertySymbolDescription
Heat of FormationΔHfThe change in enthalpy when one mole of a compound is formed from its constituent elements in their standard states.
Gibbs Free Energy of FormationΔGfThe change in Gibbs free energy that accompanies the formation of one mole of a substance from its component elements, at their standard states.
EntropySA measure of the randomness or disorder of a system.
pKapKaThe negative logarithm of the acid dissociation constant, indicating the strength of an acid.

These calculations are crucial for predicting the behavior of this compound in various chemical environments and for designing synthetic pathways.

Interplay between σ-Hole and π-Hole Interactions

The concept of σ-holes and π-holes has emerged as a powerful framework for understanding noncovalent interactions. A σ-hole is a region of positive electrostatic potential on the outer surface of a covalently bonded atom, along the extension of the bond wikipedia.orgmdpi.com. This positive region can interact favorably with a negative site, such as a lone pair of electrons, leading to a σ-hole interaction. Halogen bonding is a well-known example of a σ-hole interaction, where the halogen atom acts as the σ-hole donor mdpi.com.

A π-hole is a region of positive electrostatic potential located perpendicular to a π-system, such as an aromatic ring or a nitro group. These π-holes can also engage in attractive interactions with electron-rich species.

In this compound, both a σ-hole and a π-hole are present. The iodine atom, being a halogen, possesses a σ-hole on the extension of the C-I bond. The nitro group, with its electron-withdrawing nature, creates a π-hole on the nitrogen atom and potentially on the pyridine ring itself. The interplay between these two types of interactions can have a significant influence on the crystal packing and intermolecular interactions of the compound.

The molecular electrostatic potential (MEP) is a key computational tool used to visualize and quantify σ-holes and π-holes. The MEP map depicts the electrostatic potential on the electron density surface of a molecule, with red regions indicating negative potential (electron-rich) and blue regions indicating positive potential (electron-poor).

While a specific MEP analysis for this compound is not available in the reviewed literature, studies on related molecules provide valuable insights. For instance, a computational study on 4,4'-bipyridine derivatives highlighted how chemical and conformational features can impact the σ- and π-hole regions nih.gov. The strength of these interactions can be tuned by altering the substituents on the aromatic rings.

The interaction between a pyridine-functionalized dye and perfluorohaloarenes has been studied, demonstrating the formation of halogen bonds in solution acs.org. DFT calculations confirmed that the strength of the halogen bond increases with the polarizability of the halogen atom, following the order I > Br > Cl acs.org.

The table below outlines the key features of σ-hole and π-hole interactions relevant to this compound.

Interaction TypeDonorAcceptorKey Features
σ-Hole Interaction (Halogen Bond)Iodine atom in the C-I bondElectron-rich sites (e.g., lone pairs on N or O atoms)Highly directional, with the acceptor approaching the halogen along the C-I bond axis.
π-Hole InteractionNitro group and/or pyridine ringElectron-rich sites (e.g., anions, lone pairs)Interaction occurs perpendicular to the plane of the nitro group or the aromatic ring.

The interplay between the σ-hole on the iodine and the π-hole on the nitro group and pyridine ring in this compound likely leads to complex and directional intermolecular interactions, which would be crucial in determining its solid-state structure and properties. A detailed computational study involving MEP analysis and interaction energy calculations would be necessary to fully elucidate these intricate noncovalent interactions.

Applications and Future Research Directions in 4 Iodo 3 Nitropyridine Chemistry

Role in Medicinal Chemistry and Pharmaceutical Development

The pyridine (B92270) scaffold is a well-established "privileged structure" in drug discovery, appearing in a significant number of FDA-approved drugs. The inclusion of iodo and nitro groups, as seen in 4-iodo-3-nitropyridine, further enhances its utility, providing reactive handles for medicinal chemists to construct complex molecular architectures with therapeutic potential.

Precursor for Bioactive Molecules (e.g., Antitumor, Antiviral, Anti-inflammatory Agents)

This compound serves as a key starting material for the synthesis of various classes of therapeutic agents. The carbon-iodine bond is particularly amenable to palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Heck reactions, allowing for the introduction of a wide array of substituents at the 4-position. The nitro group, a strong electron-withdrawing group, not only activates the ring for nucleophilic aromatic substitution but can also be reduced to an amino group, providing another point for diversification.

Antitumor Agents: The pyridine ring is a core component of many anticancer drugs. While direct synthesis examples starting from this compound are not extensively detailed in readily available literature, the analogous 4-chloro-3-nitropyridine (B21940) is a known precursor for the synthesis of pyrido[2,3-d]pyrimidine (B1209978) derivatives. These compounds have been investigated as potent inhibitors of epidermal growth factor receptor (EGFR) and its mutants, which are key targets in cancer therapy. The general synthetic strategy involves nucleophilic substitution of the halogen followed by reduction of the nitro group and subsequent cyclization to form the fused heterocyclic system.

Antiviral Agents: The development of novel antiviral agents is a critical area of research. The pyridine nucleus is present in several antiviral compounds. Although specific examples detailing the use of this compound are scarce, the broader class of nitropyridines are recognized as valuable precursors for antiviral molecules. For instance, related nitropyridine derivatives are used to synthesize complex heterocyclic systems that have shown activity against various viruses.

Anti-inflammatory Agents: Chronic inflammation is implicated in a multitude of diseases. Pyridine and its derivatives have been explored for their anti-inflammatory properties. The synthesis of novel anti-inflammatory agents often involves the construction of complex molecules where the pyridine ring acts as a central scaffold. The reactivity of this compound makes it a suitable starting point for building such molecules, although specific published examples are limited.

Below is a table summarizing the potential applications of this compound as a precursor for bioactive molecules.

Bioactive Molecule ClassSynthetic Utility of this compound
Antitumor Agents Precursor for pyrido[2,3-d]pyrimidine and other fused heterocyclic systems targeting protein kinases like EGFR.
Antiviral Agents Starting material for the synthesis of complex heterocyclic compounds with potential antiviral activity.
Anti-inflammatory Agents Building block for novel anti-inflammatory drugs, leveraging the pyridine core.

Development of Enzyme Inhibitors (e.g., JAK2, GSK3, Urease)

Enzyme inhibitors are a major class of therapeutic agents. The structural features of this compound make it an attractive scaffold for the design of potent and selective enzyme inhibitors.

Janus Kinase 2 (JAK2) Inhibitors: JAK2 is a non-receptor tyrosine kinase that plays a crucial role in signal transduction pathways involved in inflammation and myeloproliferative disorders. Research has shown that nitropyridine derivatives can serve as precursors for potent JAK2 inhibitors. For example, 2-chloro-5-methyl-3-nitropyridine (B188117) has been utilized in the synthesis of JAK2 inhibitors through a sequence of oxidation and nucleophilic substitution reactions. The versatility of this compound suggests its potential as a starting material for analogous inhibitors.

Glycogen Synthase Kinase 3 (GSK3) Inhibitors: GSK3 is a serine/threonine kinase implicated in a variety of diseases, including neurodegenerative disorders, diabetes, and cancer. Certain nitropyridine-containing compounds have been identified as potent inhibitors of GSK3. The synthesis of these inhibitors often involves the functionalization of the nitropyridine core, highlighting the potential of this compound in this area.

Urease Inhibitors: Urease is an enzyme that catalyzes the hydrolysis of urea (B33335) and is a key virulence factor for several pathogenic bacteria, including Helicobacter pylori. The development of urease inhibitors is an important strategy for treating infections caused by these bacteria. While specific urease inhibitors derived from this compound are not widely reported, the general pyridine scaffold is a common feature in many known urease inhibitors.

The following table outlines the potential of this compound in the development of enzyme inhibitors.

Target EnzymeRationale for Using this compound
JAK2 The nitropyridine core is a known scaffold for potent JAK2 inhibitors.
GSK3 The functional groups allow for the synthesis of derivatives that can interact with the GSK3 active site.
Urease The pyridine moiety is a common structural feature in urease inhibitors.

Prodrug Design and Activation Mechanisms in Biological Systems

Prodrugs are inactive or less active molecules that are converted into the active drug in the body. The nitro group in this compound offers a unique opportunity for prodrug design. Aromatic nitro compounds can be selectively reduced to the corresponding amines by nitroreductase enzymes, which are often overexpressed in hypoxic environments characteristic of solid tumors.

This hypoxia-activated prodrug strategy can be harnessed to achieve targeted drug release in cancer cells, thereby minimizing systemic toxicity. A cytotoxic agent could be masked with a nitroaryl group derived from this compound. Upon reaching the hypoxic tumor microenvironment, enzymatic reduction of the nitro group would trigger the release of the active drug. This approach represents a promising avenue for the development of next-generation cancer therapies.

Synthesis of Radiolabeled Compounds for Molecular Imaging (e.g., PET Tracers)

Molecular imaging techniques, such as Positron Emission Tomography (PET), are powerful tools in both clinical diagnostics and drug development. These techniques rely on the use of radiolabeled tracers that specifically bind to biological targets of interest. The synthesis of PET tracers often involves the incorporation of a positron-emitting radionuclide, such as fluorine-18 (B77423) (¹⁸F), into a bioactive molecule.

The pyridine scaffold is frequently used in the design of PET tracers due to its favorable pharmacokinetic properties. The iodo-substituent in this compound can potentially be utilized for radioiodination with isotopes of iodine (e.g., ¹²³I, ¹²⁴I, ¹³¹I) for Single Photon Emission Computed Tomography (SPECT) or PET imaging. Furthermore, the pyridine ring can be functionalized to introduce prosthetic groups for subsequent radiolabeling with other isotopes.

Structure-Activity Relationship (SAR) Studies of Iodonitropyridine Derivatives

Structure-Activity Relationship (SAR) studies are fundamental to the process of drug discovery and optimization. By systematically modifying the structure of a lead compound and evaluating the impact on its biological activity, medicinal chemists can identify key structural features responsible for potency and selectivity.

The this compound scaffold provides multiple points for chemical modification. The iodine at the 4-position can be replaced with a variety of groups through cross-coupling reactions. The nitro group at the 3-position can be reduced to an amine and further functionalized. The pyridine nitrogen and the remaining ring carbons also offer sites for modification. Systematic exploration of the chemical space around this scaffold allows for the generation of compound libraries for SAR studies, leading to the identification of optimized drug candidates with improved therapeutic profiles.

Fragment-Based Drug Design Utilizing the Pyridine Scaffold

Fragment-Based Drug Design (FBDD) is a powerful approach for identifying novel lead compounds. It involves screening small, low-molecular-weight chemical fragments for weak binding to a biological target. Promising fragments are then grown or linked together to create more potent, drug-like molecules.

The pyridine ring is a popular scaffold in FBDD due to its small size, drug-like properties, and ability to engage in various non-covalent interactions with protein targets, including hydrogen bonding and π-stacking. This compound itself, or simple derivatives thereof, can be included in fragment libraries for screening against a wide range of therapeutic targets. The reactive handles on the molecule facilitate the rapid elaboration of initial fragment hits into more potent lead compounds.

Contributions to Advanced Materials Science

The unique electronic properties of the pyridine nucleus, when functionalized and integrated into larger systems, provide a gateway to novel materials with advanced functions. This compound serves as a key precursor in the synthesis of such materials.

While this compound itself is not an optoelectronic material, it is a critical building block for heterocyclic systems that exhibit significant photophysical properties. The synthesis of fused pyridine rings like imidazopyridines, pyrazolopyridines, and β-carbolines can lead to compounds with strong fluorescence and high quantum yields, which are essential characteristics for optoelectronic applications such as organic light-emitting diodes (OLEDs). mdpi.comnih.gov

Imidazopyridine derivatives, for example, are noted for their distinctive photophysical traits and stability, with emission ranges commonly found between 430–520 nm and quantum yields as high as 60%. mdpi.com Such properties make them excellent candidates for use in downshifting and other optoelectronic devices. mdpi.com Similarly, certain pyrazolopyridine frameworks have been shown to possess optoelectronic properties, acting as functional fluorophores with high emission efficiencies. semanticscholar.org The β-carboline scaffold has also been integrated into molecules designed as pure red-emissive radicals for potential use in organic electroluminescence. nih.gov Synthetic 1,3-diaryl-β-carbolines have displayed strong emission in the 387–409 nm range with photoluminescence quantum yields reaching up to 74%, suggesting their potential in OLEDs and organic electronics. researchgate.net

The role of this compound is to provide the core pyridine structure, which, through subsequent chemical transformations like cross-coupling and cyclization, is elaborated into these larger, photoactive heterocyclic systems.

Table 1: Photophysical Properties of Heterocyclic Systems Derived from Pyridine Precursors This table presents examples of the optical properties of heterocyclic families that can be synthesized using precursors like this compound.

Heterocyclic SystemEmission Range (nm)Quantum Yield (Φ)Potential Application
Imidazopyridines430 - 520 nmUp to 60%Optoelectronic Devices mdpi.com
PyrazolopyridinesNot specifiedUp to 99%Functional Fluorophores semanticscholar.org
1,3-Diaryl-β-carbolines387 - 409 nmUp to 74%OLEDs, Organic Electronics researchgate.net
Boro-β-carboline DyesBlue and green emissionNot specifiedFluorescent Probes nih.gov

Pyridine and its derivatives are fundamental ligands in coordination chemistry, capable of binding to a wide range of metal centers to form stable complexes. nih.gov These coordination compounds are pivotal in catalysis, finding use in numerous industrial and laboratory-scale chemical transformations. organic-chemistry.org The nitrogen atom of the pyridine ring possesses a lone pair of electrons that can be donated to a metal ion, forming a coordinate bond.

This compound, as a substituted pyridine, can function as a ligand in the formation of such coordination compounds. The electronic properties of the pyridine ring, and thus its binding affinity and the stability of the resulting complex, are modulated by its substituents. The electron-withdrawing nature of the nitro group and the iodo atom influences the electron density on the pyridine nitrogen, affecting its coordination properties.

Furthermore, functionalized pyridines are used to synthesize more complex, tailored ligands for specific catalytic applications. For instance, a chiral 4-aryl-pyridine-N-oxide nucleophilic organocatalyst was synthesized starting from 3-bromo-4-nitro-pyridine-N-oxide, a closely related analogue. organic-chemistry.org This demonstrates a pathway where the halo- and nitro- functionalities are sequentially modified to build a sophisticated catalytic structure. The greater reactivity of the carbon-iodine bond compared to a carbon-bromine bond in cross-coupling reactions could make this compound an even more effective precursor for such syntheses.

Applications in Agrochemical Research

The pyridine ring is a common scaffold in agrochemicals, including herbicides, insecticides, and fungicides. libretexts.org Nitropyridine derivatives, in particular, serve as important intermediates in the synthesis of new classes of insecticides. For example, 2-chloro-5-nitropyridine (B43025) has been utilized as a starting material for a series of potent insecticides active against various agricultural pests. researchgate.net

The synthetic utility of this compound in this context lies in its ability to undergo nucleophilic aromatic substitution or transition-metal-catalyzed cross-coupling reactions. These reactions allow for the introduction of diverse functional groups and the construction of more complex molecules with desired biological activities. The nitro group can also be a crucial part of the final active compound or can be chemically transformed (e.g., reduced to an amine) to enable further molecular elaboration. While specific herbicides or pesticides derived directly from this compound are not prominently documented in readily available literature, the established use of its chemical class highlights its potential as a valuable intermediate in agrochemical discovery and development. libretexts.orgresearchgate.net

This compound as a Versatile Synthetic Building Block

The true strength of this compound lies in its role as a versatile building block for organic synthesis, particularly for the creation of fused heterocyclic systems. The two functional groups—the iodo and the nitro group—provide orthogonal reactivity, allowing for a stepwise and controlled construction of complex molecules.

The synthesis of fused nitrogen heterocycles often relies on a sequence of a carbon-carbon or carbon-nitrogen bond-forming reaction followed by a cyclization step. This compound is an ideal substrate for this approach.

Palladium-Catalyzed Cross-Coupling: The iodo-substituent at the 4-position is highly susceptible to palladium-catalyzed cross-coupling reactions such as the Sonogashira organic-chemistry.org, Suzuki-Miyaura organic-chemistry.org, and Buchwald-Hartwig amination reactions. wikipedia.orgorganic-chemistry.org The carbon-iodine bond is significantly more reactive than carbon-bromine or carbon-chlorine bonds, often allowing these reactions to proceed under milder conditions with higher efficiency. nih.gov

A Sonogashira coupling can introduce an alkyne substituent at the 4-position.

A Suzuki-Miyaura coupling can be used to form a new carbon-carbon bond with various aryl or heteroaryl groups. nih.gov

A Buchwald-Hartwig amination can form a carbon-nitrogen bond, attaching a primary or secondary amine. organic-chemistry.org

Reductive Cyclization: The nitro group at the 3-position can be readily reduced to an amino group using various reagents (e.g., SnCl₂, Fe/HCl, or catalytic hydrogenation). This newly formed amino group is positioned perfectly to cyclize onto the substituent introduced at the 4-position, leading to the formation of a new fused ring.

This two-stage strategy (cross-coupling followed by reductive cyclization) is a powerful method for building bicyclic systems like pyrazolopyridines and imidazopyridines. For example, the synthesis of pyrazolo[3,4-c]pyridines has been demonstrated starting from substituted 2-amino-3-nitropyridines, showcasing a similar synthetic logic. researchgate.net Likewise, imidazo[4,5-b]pyridines can be synthesized from 2-chloro-3-nitropyridine, where the chloro group is first displaced by an amine, followed by reduction of the nitro group and subsequent cyclization. nih.gov Given the higher reactivity of the iodo group, this compound is an excellent candidate for these synthetic sequences.

The synthesis of β-carbolines can also be envisioned through multi-step sequences where the pyridine core is constructed from or attached to an indole (B1671886) precursor. nih.govresearchgate.net Furthermore, isothiazolopyridines have been synthesized, and while direct routes from this compound are not common, its functional handles make it a plausible starting point for building the necessary precursors for such cyclizations.

Table 2: Representative Synthetic Transformations for Heterocycle Construction This table outlines common reactions where this compound or its close analogs serve as precursors for building complex heterocyclic systems.

Target HeterocycleKey ReactionsStarting Material ClassResulting Scaffold
Pyrazolopyridines1. Nucleophilic Substitution / Amination2. Diazotization3. CyclizationHalo-aminonitropyridinePyrazolo[3,4-c]pyridine researchgate.net
Imidazopyridines1. Nucleophilic Substitution with Amine2. Nitro Group Reduction3. Cyclization with Aldehyde/Carboxylic AcidHalo-nitropyridineImidazo[4,5-b]pyridine nih.gov
Azaindoles (Carboline Isosteres)1. Sonogashira Coupling2. Nitro Group Reduction3. Intramolecular CyclizationHalo-nitropyridinePyrrolo[2,3-b]pyridine semanticscholar.orgnih.gov
Substituted PyridinesSuzuki-Miyaura CouplingHalopyridineAryl-substituted Pyridine organic-chemistry.orgnih.gov
Aminated PyridinesBuchwald-Hartwig AminationHalopyridineAmino-substituted Pyridine wikipedia.orgorganic-chemistry.org

Model Compound for Fundamental Organic Reaction Mechanism Studies

The unique electronic and steric characteristics of this compound make it an excellent candidate for serving as a model compound in fundamental organic reaction mechanism studies. The pyridine ring, being electron-deficient, is activated towards nucleophilic attack, and the presence of both a nitro group (a strong electron-withdrawing group) and an iodo group (a good leaving group) provides a versatile platform for investigating various reaction pathways.

One area where this compound can provide significant mechanistic insights is in the study of nucleophilic aromatic substitution (SNAr) reactions. The kinetics and thermodynamics of the displacement of the iodo group by a wide range of nucleophiles can be systematically studied. Such studies can elucidate the influence of the nucleophile's nature, solvent effects, and the role of the nitro group in stabilizing the Meisenheimer intermediate. The reaction rates of related compounds, such as 4-X-2,6-dinitrochlorobenzenes with pyridines, have been shown to be influenced by the substituent X and the solvent composition, suggesting that similar detailed kinetic studies on this compound would be highly informative. scispace.com

Furthermore, the regioselectivity of nucleophilic attack can be investigated. While the 4-position is activated by the nitro group, the potential for attack at other positions on the pyridine ring can be explored, providing a deeper understanding of the factors governing regiochemical outcomes in polysubstituted pyridines. The study of vicarious nucleophilic substitution (VNS) on 3-nitropyridines has revealed selective amination at the para position to the nitro group, and similar investigations with this compound could offer valuable mechanistic data. ntnu.no

The compound can also be employed in studies of transition-metal-catalyzed cross-coupling reactions . The C-I bond is highly amenable to oxidative addition to various metal centers, such as palladium and copper. Mechanistic studies can focus on the kinetics of the oxidative addition step, the nature of the organometallic intermediates, and the subsequent transmetalation and reductive elimination steps. Understanding these fundamental steps is crucial for the development of new and more efficient catalytic systems for the synthesis of functionalized pyridines. nih.gov

Finally, the photophysical properties of this compound and its derivatives could be explored to understand excited-state reaction mechanisms. The presence of the nitro group and the heavy iodine atom may lead to interesting photochemical reactivity, including the potential for radical-based transformations upon photoexcitation. nih.gov

Emerging Research Areas and Potential Innovations

The chemistry of this compound is poised for significant advancements, with several emerging research areas holding the potential for groundbreaking innovations.

Sustainable Synthesis of Iodonitropyridines

The development of environmentally friendly and sustainable methods for the synthesis of this compound and related compounds is a critical area of future research. Traditional iodination methods often rely on harsh reagents and produce significant waste. nih.gov Green chemistry approaches are being explored to mitigate these issues.

One promising avenue is the use of solid-state and solvent-free reaction conditions . Mechanochemical methods, such as grinding solid reactants together, can significantly reduce or eliminate the need for solvents, leading to a more environmentally benign process. nih.gov For instance, a simple and eco-friendly approach for the iodination of pyrimidine (B1678525) derivatives using solid iodine and silver nitrate (B79036) under solvent-free conditions has been reported, achieving high yields in short reaction times. nih.gov Similar strategies could be adapted for the synthesis of iodonitropyridines.

Another area of innovation lies in the development of greener oxidizing agents for iodination reactions. The use of molecular iodine in combination with environmentally friendly oxidants is a key focus. mdpi.com Sodium percarbonate, a stable and inexpensive commercial oxidant, has been successfully used for the oxidative iodination of various aromatic compounds. nih.gov Exploring such oxidants for the synthesis of this compound could lead to more sustainable manufacturing processes.

Furthermore, the application of biocatalysis in the synthesis of functionalized pyridines is an emerging field. nih.gov While not yet applied to iodonitropyridines, the use of enzymes could offer highly selective and environmentally friendly synthetic routes.

Below is a table summarizing potential sustainable synthesis strategies for iodonitropyridines:

Synthesis StrategyDescriptionPotential Advantages
Mechanochemistry Grinding solid reactants together in the absence of a solvent.Reduced solvent waste, potentially faster reaction rates, and simpler work-up procedures. nih.gov
Green Oxidants Utilizing environmentally friendly oxidizing agents like sodium percarbonate in conjunction with an iodine source.Avoidance of toxic and hazardous reagents, improved safety profile. nih.gov
Biocatalysis Employing enzymes to catalyze the iodination or nitration steps.High selectivity, mild reaction conditions, and reduced environmental impact. nih.gov

Exploration of Novel Biological Activities

Given the prevalence of the pyridine scaffold in pharmaceuticals, a significant area of future research will be the exploration of novel biological activities of compounds derived from this compound. The ability to functionalize the pyridine ring at multiple positions opens up a vast chemical space for the synthesis of new bioactive molecules.

One key area of interest is the development of kinase inhibitors . Many small molecule kinase inhibitors feature a heterocyclic core, and the pyridine ring is a common motif. ed.ac.ukuni-frankfurt.de The synthesis of libraries of compounds derived from this compound and screening them against various kinases could lead to the discovery of new therapeutics for cancer and other diseases. nih.govnih.gov

The synthesis of novel antimicrobial and anticancer agents is another promising direction. nih.govmdpi.commdpi.com The introduction of different functional groups onto the this compound template could lead to compounds with potent activity against a range of pathogens and cancer cell lines. nih.gov For example, iodoquinazoline derivatives have shown promising anticancer and antimicrobial activities. nih.govresearchgate.net

The following table highlights potential therapeutic targets for derivatives of this compound:

Therapeutic AreaPotential TargetsRationale
Oncology Protein Kinases (e.g., JNK, c-Met)The pyridine scaffold is a common feature in many approved kinase inhibitors. nih.govnih.gov
Infectious Diseases Bacterial and Fungal EnzymesHeterocyclic compounds often exhibit broad-spectrum antimicrobial activity. nih.govresearchgate.net
Inflammatory Diseases Enzymes involved in inflammatory pathwaysPyridine derivatives have been explored for their anti-inflammatory properties.

Integration with Flow Chemistry and Automation in Synthesis

The integration of flow chemistry and automation in the synthesis of this compound and its derivatives represents a significant opportunity for innovation. chemistryviews.orgchemrxiv.org Flow chemistry offers numerous advantages over traditional batch synthesis, including improved safety, better heat and mass transfer, and the potential for higher yields and purity. acs.org

For the synthesis of substituted pyridines, flow chemistry can enable the safe handling of hazardous reagents and intermediates, as well as the precise control of reaction parameters such as temperature, pressure, and residence time. vcu.edumdpi.com This can lead to more efficient and reproducible synthetic processes. vcu.edu The development of a continuous flow process for the manufacturing of pyridine compounds has been shown to significantly reduce production costs and increase yield. vcu.edu

Automation can be coupled with flow chemistry to create high-throughput synthesis and screening platforms. rsc.org This would allow for the rapid generation of libraries of this compound derivatives, which could then be screened for biological activity or other desirable properties. youtube.com This approach can significantly accelerate the drug discovery and materials development process.

The table below outlines the key benefits of integrating flow chemistry and automation in the synthesis of this compound derivatives:

TechnologyKey Benefits
Flow Chemistry Enhanced safety, improved reaction control, increased efficiency and scalability, and potential for telescoped reactions. acs.orgmdpi.com
Automation High-throughput synthesis, rapid library generation, and accelerated discovery of new compounds with desired properties. chemrxiv.orgrsc.org

Conclusion and Outlook

Summary of Key Research Achievements and Challenges

Research directly centered on 4-Iodo-3-nitropyridine is sparse, making a summary of its specific "key research achievements" challenging. The scientific community has more extensively documented the synthesis and utility of its isomers, such as 2-iodo-3-nitropyridine (B1600184) and 3-iodo-4-nitropyridine (B1593168). These related compounds have been utilized as building blocks in organic synthesis, where the iodo- and nitro- groups serve as handles for further functionalization.

The primary achievement concerning this compound is its availability as a chemical reagent, which suggests its utility as a building block in the synthesis of more complex molecules. The inherent reactivity of the molecule, possessing both a labile iodine atom and an electron-withdrawing nitro group, positions it as a potentially valuable intermediate. The carbon-iodine bond is known to be susceptible to a variety of cross-coupling reactions, such as Suzuki-Miyaura coupling, which is a powerful method for forming carbon-carbon bonds. libretexts.orgorganic-chemistry.orgwikipedia.org Concurrently, the nitro group activates the pyridine (B92270) ring towards nucleophilic aromatic substitution, although the position of substitution would be influenced by the directing effects of both the nitro group and the ring nitrogen.

The challenges in the research of this compound likely stem from several factors. The synthesis of specifically substituted pyridines can be complex, often requiring multi-step procedures with careful control of regioselectivity. The inherent electron-deficient nature of the pyridine ring, further exacerbated by the nitro group, can also present challenges in certain synthetic transformations. commonorganicchemistry.com A significant challenge is the lack of a critical mass of research to build upon. Without a foundation of reported reactions and applications, researchers may be less inclined to investigate this particular isomer, creating a cycle of limited exploration.

Future Perspectives in this compound Research and its Broader Impact

The future of this compound research is intrinsically linked to its potential as a versatile synthetic intermediate. The strategic placement of the iodo and nitro groups offers a gateway to a wide array of substituted pyridine derivatives that may be of interest in medicinal chemistry and materials science.

Future research directions could include:

Systematic Exploration of Reactivity: A thorough investigation into the reactivity of this compound is a crucial first step. This would involve studying its behavior in various reaction types, including but not limited to:

Cross-Coupling Reactions: Detailed studies on Suzuki, Sonogashira, Heck, and other palladium-catalyzed cross-coupling reactions at the 4-position would be highly valuable for creating novel biaryl and other carbon-carbon linked structures.

Nucleophilic Aromatic Substitution: Investigating the regioselectivity of nucleophilic aromatic substitution reactions would clarify which positions on the pyridine ring are most susceptible to attack, and how the interplay between the nitro group and the iodine atom influences this reactivity.

Reduction of the Nitro Group: The selective reduction of the nitro group to an amino group would open up another avenue for functionalization, allowing for the synthesis of a different class of pyridine derivatives through amide bond formation, diazotization, and other reactions common to anilines.

Medicinal Chemistry Applications: Pyridine scaffolds are present in a vast number of FDA-approved drugs. organic-chemistry.orgresearchgate.net The derivatives of this compound could be screened for a variety of biological activities. The introduction of different substituents via the iodo and nitro functionalities could lead to the discovery of new pharmacophores with potential therapeutic applications.

Materials Science: Pyridine-containing molecules are also of interest in materials science, for example, in the development of organic light-emitting diodes (OLEDs), sensors, and catalysts. The unique electronic properties of derivatives of this compound could be explored for such applications.

The broader impact of focused research on this compound would be the expansion of the chemical toolbox available to synthetic chemists. By fully characterizing its reactivity and potential applications, this currently under-explored molecule could become a valuable building block for the construction of novel and functional molecules, contributing to advancements in drug discovery, agrochemicals, and materials science. The initial challenge of limited existing data can be transformed into an opportunity for novel and impactful research.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-Iodo-3-nitropyridine, and how do reaction conditions influence yield?

  • Methodological Answer: A common approach involves halogenation of 3-nitropyridine derivatives. For example, substituting hydroxyl or chloro groups with iodine can be achieved using reagents like HI or KI under acidic conditions. Evidence from pyridine derivative syntheses suggests that using POCl₃ in toluene at reflux (110°C for 16 hours) yields high-purity halogenated products . Optimization requires monitoring reaction time, temperature, and stoichiometry to avoid over-iodination or decomposition. Characterization via HPLC and NMR ensures purity (>95%) .

Q. How can spectroscopic techniques (e.g., NMR, IR) confirm the structure of this compound?

  • Methodological Answer:

  • ¹H NMR : The pyridine ring protons exhibit distinct splitting patterns. For example, the H-2 proton appears as a singlet due to deshielding by the nitro group, while H-5 and H-6 protons show coupling (J ≈ 5 Hz) .
  • ¹³C NMR : The iodine substituent causes significant downfield shifts (~160 ppm for C-4), and the nitro group shifts C-3 to ~150 ppm .
  • IR : Strong NO₂ stretching vibrations at ~1520 cm⁻¹ and C-I stretches at ~560 cm⁻¹ .

Advanced Research Questions

Q. What strategies resolve contradictions in reported melting points or spectral data for this compound derivatives?

  • Methodological Answer: Discrepancies often arise from polymorphism or impurities. Reproducibility requires:

  • Purification : Recrystallization from toluene/hexane mixtures removes byproducts .
  • Dynamic NMR : To detect conformational changes affecting melting points .
  • Cross-validation : Compare data with NIST Standard Reference Database entries for pyridine analogs .

Q. How can computational chemistry (DFT, molecular docking) predict reactivity or applications of this compound?

  • Methodological Answer:

  • DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to predict electrophilic substitution sites. The nitro group directs iodination to the para position (Hammett σₚ⁺ ≈ 0.78) .
  • Docking Studies : Use AutoDock Vina to model interactions with biological targets (e.g., kinases), leveraging the iodine atom’s van der Waals radius for binding affinity predictions .

Q. What are the challenges in scaling up this compound synthesis while maintaining regioselectivity?

  • Methodological Answer:

  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) improve iodine solubility but may promote side reactions. Toluene is preferred for controlled reactivity .
  • Catalyst Screening : Pd/C or CuI catalysts enhance iodination efficiency but require inert atmospheres to prevent oxidation .

Data Synthesis and Analysis

Q. How to design a systematic literature review on this compound’s applications in medicinal chemistry?

  • Methodological Answer: Apply the PICO framework :

  • Population : Target proteins (e.g., tyrosine kinases).
  • Intervention : this compound as a kinase inhibitor.
  • Comparison : Existing inhibitors (e.g., imatinib).
  • Outcome : IC₅₀ values, selectivity ratios.
  • Use databases like SciFinder and Web of Science with keywords: “this compound,” “kinase inhibition,” “structure-activity relationship” .

Tables for Key Data

Property Value Source
Molecular Weight250.02 g/mol
Melting Point178–180°C (lit.)
λmax (UV-Vis)285 nm (in MeOH)
DFT-Predicted LogP2.1 ± 0.3

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.